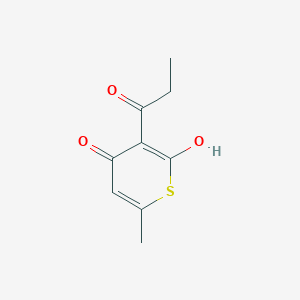
2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one is a chemical compound with a unique structure that includes a thiopyran ringIts molecular formula is C9H10O4S, and it has a molecular weight of 214.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one typically involves the reaction of 3,3’-thiodipropanoates with appropriate reagents under controlled conditions. One common method is the intramolecular Dieckmann condensation, which involves the use of sodium methoxide (NaOMe) or sodium hydride (NaH) as catalysts . The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure the formation of the desired thiopyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism by which 2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one exerts its effects is primarily related to its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress in cells. This activity is attributed to the presence of the hydroxyl group and the thiopyran ring, which can donate electrons to neutralize reactive oxygen species . The molecular targets and pathways involved include the modulation of antioxidant enzymes and the inhibition of pro-inflammatory signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and similar structure, but lacks the thiopyran ring.
4-Hydroxy-6-methyl-2-pyranone: Another related compound with a pyranone ring, used in flavor and fragrance industries.
Uniqueness
2-Hydroxy-6-methyl-3-propanoyl-4H-thiopyran-4-one is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61727-77-3 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-hydroxy-6-methyl-3-propanoylthiopyran-4-one |
InChI |
InChI=1S/C9H10O3S/c1-3-6(10)8-7(11)4-5(2)13-9(8)12/h4,12H,3H2,1-2H3 |
InChI Key |
ASCUNVCBPNFSLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(SC(=CC1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


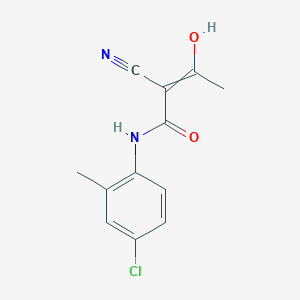
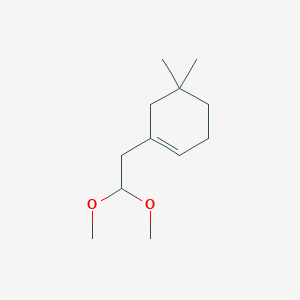

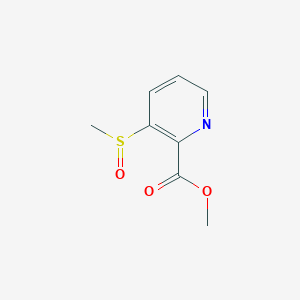
![N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14545876.png)
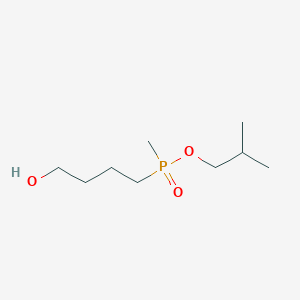
![2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]-](/img/structure/B14545883.png)
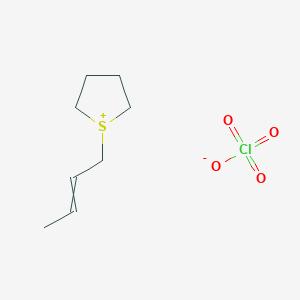
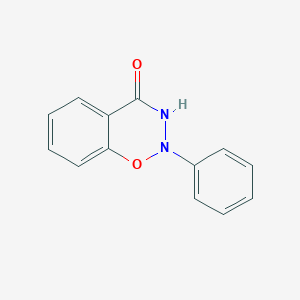
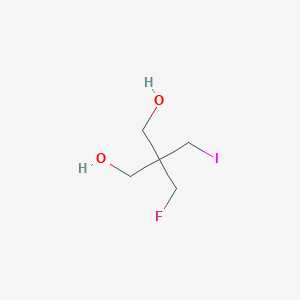
![2-[(8-Bromonaphthalene-1-carbonyl)amino]benzoic acid](/img/structure/B14545905.png)
![[1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene](/img/structure/B14545906.png)
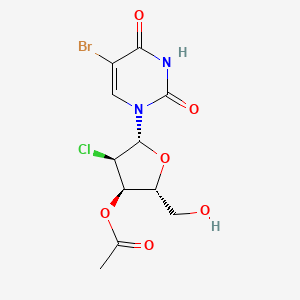
![1-Methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium iodide](/img/structure/B14545918.png)
